molecular formula C9H12N2O B8737926 1-(2-(Dimethylamino)pyridin-4-YL)ethanone

1-(2-(Dimethylamino)pyridin-4-YL)ethanone

Cat. No. B8737926
M. Wt: 164.20 g/mol
InChI Key: KANVKCQKDJTHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Dimethylamino)pyridin-4-YL)ethanone is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-[2-(dimethylamino)pyridin-4-yl]ethanone

InChI

InChI=1S/C9H12N2O/c1-7(12)8-4-5-10-9(6-8)11(2)3/h4-6H,1-3H3

InChI Key

KANVKCQKDJTHNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 7.4 g. (50 mmoles) of 2-dimethylaminoisonicotinonitrile in 150 ml. of diethyl ether was added dropwise 33 ml. (100 mmoles) of a 3 M solution of methyl magnesium bromide under a nitrogen atmosphere. On completion, the reaction was allowed to stir at room temperature for 16 hours, and was then quenched by the careful addition of 80 ml. of 2 N hydrochloric acid. The aqueous phase was separated and the organic phase extracted further with 2 N hydrochloric acid (2×10 ml.). The combined acid extracts were neutralized with solid sodium carbonate and extracted with chloroform (5×50 ml.). The combined chloroform extracts were dried and concentrated to a brown oil. Distillation of the residue gave 5.0 g. (61%) of the product as an oil (b.p. 110° C./1 torr). On standing the oil crystallized, m.p. 37°-42° C.
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